Benzoic acid, 2-[2-[1,2,3,4-tetrahydro-2-methyl-7-(3-oxobutyl)-6-quinolinyl]diazenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-[2-[1,2,3,4-tetrahydro-2-methyl-7-(3-oxobutyl)-6-quinolinyl]diazenyl]- is a complex organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound features a benzoic acid moiety linked to a quinoline derivative through an azo linkage, making it a unique and potentially useful molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-[2-[1,2,3,4-tetrahydro-2-methyl-7-(3-oxobutyl)-6-quinolinyl]diazenyl]- typically involves the following steps:
Diazotization: The starting material, 1,2,3,4-tetrahydro-2-methyl-7-(3-oxobutyl)-6-quinoline, is diazotized using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with benzoic acid in the presence of a base, such as sodium hydroxide (NaOH), to form the azo compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxide derivatives.
Reduction: The azo linkage (N=N) can be reduced to form the corresponding amine derivatives using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: The benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or peracids are commonly used oxidizing agents.
Reduction: Sodium dithionite (Na2S2O4) or catalytic hydrogenation using palladium on carbon (Pd/C) are typical reducing conditions.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 2-[2-[1,2,3,4-tetrahydro-2-methyl-7-(3-oxobutyl)-6-quinolinyl]diazenyl]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes and pigments due to its azo linkage, which imparts vibrant colors.
Mechanism of Action
The mechanism of action of benzoic acid, 2-[2-[1,2,3,4-tetrahydro-2-methyl-7-(3-oxobutyl)-6-quinolinyl]diazenyl]- involves its interaction with specific molecular targets. The azo linkage can undergo reduction to form amine derivatives, which can interact with biological macromolecules such as proteins and DNA. The quinoline moiety can intercalate into DNA, disrupting its function and leading to potential antimicrobial or anticancer effects. The exact pathways and molecular targets depend on the specific biological context and the derivatives formed during metabolism.
Comparison with Similar Compounds
Benzoic acid, 2-[2-[1,2,3,4-tetrahydro-2-methyl-6-quinolinyl]diazenyl]-: Lacks the 3-oxobutyl group, making it less complex.
Benzoic acid, 2-[2-[1,2,3,4-tetrahydro-2-methyl-7-(3-hydroxybutyl)-6-quinolinyl]diazenyl]-: Contains a hydroxyl group instead of a keto group, affecting its reactivity and biological activity.
Uniqueness: The presence of the 3-oxobutyl group in benzoic acid, 2-[2-[1,2,3,4-tetrahydro-2-methyl-7-(3-oxobutyl)-6-quinolinyl]diazenyl]- imparts unique chemical and biological properties. This group can participate in additional chemical reactions, such as aldol condensation, and can influence the compound’s interaction with biological targets, potentially enhancing its biological activity.
Properties
CAS No. |
864849-18-3 |
---|---|
Molecular Formula |
C21H23N3O3 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-[[2-methyl-7-(3-oxobutyl)-1,2,3,4-tetrahydroquinolin-6-yl]diazenyl]benzoic acid |
InChI |
InChI=1S/C21H23N3O3/c1-13-7-9-15-12-20(16(10-8-14(2)25)11-19(15)22-13)24-23-18-6-4-3-5-17(18)21(26)27/h3-6,11-13,22H,7-10H2,1-2H3,(H,26,27) |
InChI Key |
JZTCOJKNZPNJHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=CC(=C(C=C2N1)CCC(=O)C)N=NC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.